ピオグリタゾン N-|A-D-グルクロン酸

説明

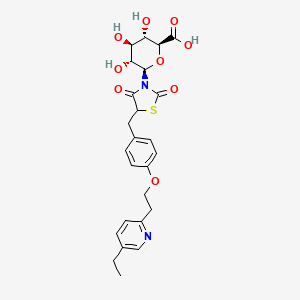

Pioglitazone N-beta-D-glucuronide: is a biochemical compound with the molecular formula C25H28N2O9S and a molecular weight of 532.56 g/mol . It is a metabolite of pioglitazone, a thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus . This compound is often used in proteomics research and is not intended for diagnostic or therapeutic use .

科学的研究の応用

Chemistry: In chemistry, Pioglitazone N-beta-D-glucuronide is used as a reference compound in analytical methods to study the metabolism of pioglitazone .

Biology: In biology, this compound is used to study the glucuronidation process, which is a major phase II metabolic pathway for the detoxification of drugs and endogenous compounds .

Medicine: In medicine, Pioglitazone N-beta-D-glucuronide is used in research to understand the pharmacokinetics and pharmacodynamics of pioglitazone .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs that may undergo glucuronidation .

作用機序

Target of Action

Pioglitazone N-|A-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid, primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

Pioglitazone acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .

Biochemical Pathways

The activation of PPARγ by Pioglitazone leads to increased insulin sensitivity and improved uptake of blood glucose . This is achieved through the modulation of several biochemical pathways. For instance, it has been shown to downregulate genes associated with Free Fatty Acid (FFA) uptake and de novo lipogenesis, including Cd36, Fads1, Fads2, Fasn, Scd1, Elovl5, and Pklr . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .

Pharmacokinetics

Pioglitazone is well absorbed and metabolized by the hepatic cytochrome P450 enzyme system . It is administered as a racemic mixture, though there is no pharmacologic difference between the enantiomers and they appear to interconvert in vivo with little consequence . The genes CYP2C8 and PPARG are the most extensively studied to date and selected polymorphisms contribute to respective variability in pioglitazone pharmacokinetics .

Result of Action

The activation of PPARγ by Pioglitazone enhances cellular responsiveness to insulin, increases insulin-dependent glucose disposal, and improves impaired glucose homeostasis . In patients with type 2 diabetes mellitus, these effects result in lower plasma glucose concentrations, lower plasma insulin concentrations, and lower HbA1c values . Moreover, it has been shown to reduce proliferative and invasive abilities in non-small cell lung cancer (NSCLC) cells .

Action Environment

The action of Pioglitazone is influenced by various environmental factors. Its use is recommended together with exercise and diet . It has fallen out of favor in recent years due to the presence of multiple adverse effects and warnings regarding its use (eg, congestive heart failure, bladder cancer) and the availability of safer and more effective alternatives for patients with type 2 diabetes mellitus .

準備方法

Industrial Production Methods: The compound is primarily synthesized for research purposes and is not produced on a large industrial scale .

化学反応の分析

Types of Reactions: Pioglitazone N-beta-D-glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The specific reagents and conditions for these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may require reducing agents such as sodium borohydride .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of Pioglitazone N-beta-D-glucuronide .

類似化合物との比較

Rosiglitazone N-beta-D-glucuronide: Another glucuronide metabolite of a thiazolidinedione class drug.

Troglitazone N-beta-D-glucuronide: A glucuronide metabolite of troglitazone, which was withdrawn from the market due to safety concerns.

Uniqueness: Pioglitazone N-beta-D-glucuronide is unique in its specific structure and its role as a metabolite of pioglitazone. It is used primarily in research to study the metabolism and pharmacokinetics of pioglitazone .

生物活性

Pioglitazone N-beta-D-glucuronide is a significant metabolite of pioglitazone, a thiazolidinedione used primarily in the management of type 2 diabetes mellitus. This article explores the biological activity of pioglitazone N-beta-D-glucuronide, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Pioglitazone acts as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism. The N-beta-D-glucuronide form retains some biological properties of pioglitazone, contributing to its insulin-sensitizing effects.

- Insulin Sensitization : By activating PPARγ, pioglitazone enhances insulin sensitivity in adipose tissue, skeletal muscle, and liver, thereby improving glucose uptake and reducing hepatic glucose production .

- Anti-inflammatory Effects : The metabolite exhibits anti-inflammatory properties, which may benefit patients with insulin resistance and related metabolic disorders.

Pharmacokinetics

The glucuronidation process increases the solubility of pioglitazone N-beta-D-glucuronide, facilitating its elimination from the body. Following oral administration, peak serum concentrations are typically observed within 2 hours .

Clinical Studies and Findings

-

Glycemic Control : Clinical studies have demonstrated that pioglitazone significantly lowers plasma glucose levels and improves glycemic control in patients with type 2 diabetes. In a study involving over 4,700 subjects, treatment with pioglitazone resulted in substantial reductions in hemoglobin A1c (A1C) levels .

Study Group A1C Reduction (%) Fasting Plasma Glucose Reduction (mg/dL) Sulfonylurea + Pioglitazone (15 mg) 0.88 39.4 Sulfonylurea + Pioglitazone (30 mg) 1.28 57.9 - Impact on Lipid Profiles : Patients treated with pioglitazone showed mean decreases in triglycerides and increases in HDL cholesterol without significant changes in LDL cholesterol levels .

- Beta-Cell Function : In animal models (db/db mice), pioglitazone treatment reversed markers of beta-cell de-differentiation and improved overall metabolic health by enhancing insulin production and reducing inflammatory markers .

Effect on Non-Alcoholic Steatohepatitis (NASH)

A study assessed the efficacy of pioglitazone in treating NASH among patients with type 2 diabetes. Among those treated with pioglitazone, 58% achieved primary outcomes related to liver histology improvement, indicating its potential role in managing liver-related complications associated with diabetes .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)/t17?,18-,19-,20+,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBSAEQQNCGUFV-ABCFDMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858315 | |

| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296832-75-1 | |

| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。